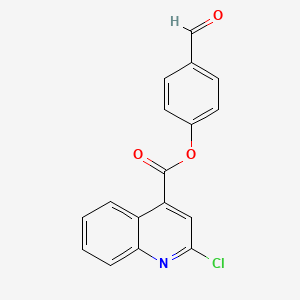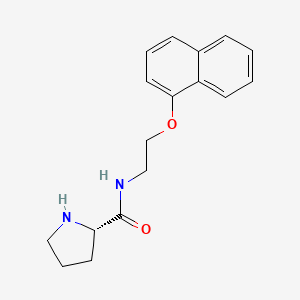![molecular formula C12H16N2O3 B7645569 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the oxazole family of molecules and is characterized by its unique chemical structure. In
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have antibacterial activity and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is its potent anti-cancer properties. This makes it an attractive candidate for further research in the treatment of cancer. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide. One area of research is in the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of this compound in human trials.
Synthesemethoden
The synthesis of 5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide is a complex process that involves several steps. The synthesis starts with the reaction of cyclopropane carboxylic acid with thionyl chloride to form cyclopropyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amine. The amine is then reacted with 2-bromoacetic acid to form the oxazole ring. The final step involves the protection of the amine group with an oxolan-2-ylmethyl group to form the desired compound.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide has been studied extensively for its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been shown to be effective in the treatment of bacterial infections and has potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(13-7-9-2-1-5-16-9)10-6-11(17-14-10)8-3-4-8/h6,8-9H,1-5,7H2,(H,13,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYZZCLSEXNNBS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7645486.png)


![N-(2,3-dihydro-1H-inden-5-yl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7645527.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![N'-[4-(4-methylphenoxy)phenyl]-N-(3-pyrazol-1-ylpropyl)oxamide](/img/structure/B7645568.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

